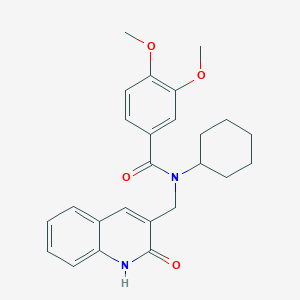
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as CQMA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One area of interest is the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in other scientific fields, such as microbiology and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide and its potential side effects.
In conclusion, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a novel compound with potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yield and purity, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide derivatives, investigation of its potential applications in other fields, and further studies to understand its mechanism of action and potential side effects.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and cyclohexylamine to form N-cyclohexyl-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-3-formylquinoline to yield the final product, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The synthesis process has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function. In immunology, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-22-13-12-18(15-23(22)31-2)25(29)27(20-9-4-3-5-10-20)16-19-14-17-8-6-7-11-21(17)26-24(19)28/h6-8,11-15,20H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXZYBGOAICVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3,4-dimethoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


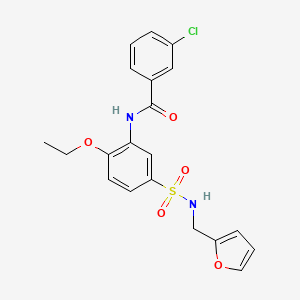
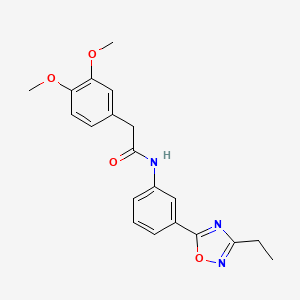
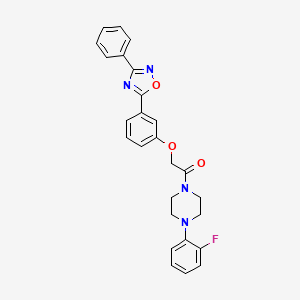
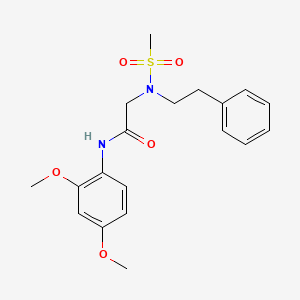

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
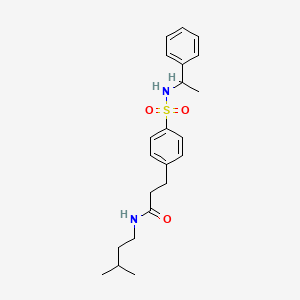

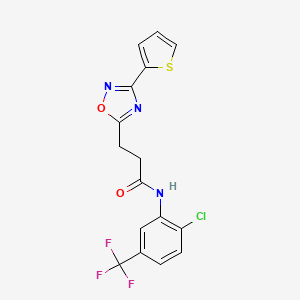

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)
